Cas no 970-48-9 (Alfalone)

Alfalone structure
Alfalone structure
Produktname:Alfalone
CAS-Nr.:970-48-9
MF:C17H14O5
MW:298.290065288544
CID:810850
PubChem ID:12132870

Alfalone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
    • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)
    • 6-Hydroxy-7,4′-dimethoxyisoflavone
    • Alfalone
    • Alfalone (isoflavone)
    • 6-Hydroxy-7,4'-dimethoxyisoflavone
    • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
    • 6-Hydroxy-4',7-dimethoxyisoflavone
    • 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
    • 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one
    • CHEMBL3982563
    • 970-48-9
    • AKOS027380838
    • CHEBI:174838
    • 9NJ9MMB4ZA
    • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
    • 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE
    • LMPK12050105
    • Isoflavone, 6-hydroxy-4',7-dimethoxy-
    • DTXSID301297861
    • STL434860
    • 6-Hydroxy-7,4a(2)-dimethoxyisoflavone
    • G83875
    • Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
    • InChI-Schlüssel: CQULNEWSZBPFNL-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 298.08412354g/mol
  • Monoisotopenmasse: 298.08412354g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 438
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 65Ų

Experimentelle Eigenschaften

  • Dichte: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 246-247 ºC
  • Löslichkeit: Fast unlöslich (0,051 g/l) (25°C),

Alfalone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A214920-1mg
Alfalone
970-48-9
1mg
$ 620.00 2022-06-08
TRC
A214920-2.5mg
Alfalone
970-48-9
2.5mg
$ 1005.00 2022-06-08
TRC
A214920-4mg
Alfalone
970-48-9
4mg
$ 1650.00 2022-06-08
A2B Chem LLC
AX44758-1mg
Alfalone
970-48-9 95%
1mg
$68.00 2024-07-18

Alfalone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Synthesis and antioxidant activity of isoflavones and isoflavanones
Bulut, Mustafa, Chimica Acta Turcica, 1992, 19(2), 121-8

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate ;  10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ;  30 min, 80 °C
Referenz
Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities
Goto, Hideyuki; Terao, Yoshiyasu; Akai, Shuji, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine ;  4 h, 100 °C
1.2 Reagents: Water
Referenz
Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoin
Li, Wanmei; Liu, Fangming; Zhang, Pengfei, Journal of Chemical Research, 2008, (12), 683-685

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  8 d, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Biotransformation of isoflavones by Aspergillus niger, as biocatalyst
Miyazawa, M.; Ando, H.; Okuno, Y.; Araki, H., Journal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ;  cooled; 50 - 60 °C
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ;  50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ;  overnight, rt
Referenz
Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones
Lu, Tzy-Ming; Ko, Horng-Huey; Ng, Lean-Teik; Hsieh, Yen-Pin, Chemistry & Biodiversity, 2015, 12(6), 963-979

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; Tsyganov, Dmitry V.; Semenova, Marina N.; Chuprov-Netochin, Roman N.; Raihstat, Mikhail M.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Alfalone Raw materials

Alfalone Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd